In-Depth Technical Guide: 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium Iodide
In-Depth Technical Guide: 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Synthesis
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a quaternary ammonium compound belonging to the thiazolium salt family. It possesses a positively charged thiazole ring, making it a subject of interest for various chemical and biological applications.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₂INOS | [1][2][3][4] |
| Molecular Weight | 285.15 g/mol | [1][2][3][4] |
| Melting Point | 82-85 °C | [2] |
| pKa | Data not available (Predicted value would require specialized software) | |
| Solubility | Data not available (Predicted values would require specialized software) | |
| Stability | Data not available (Requires experimental evaluation) | |
| Appearance | Light brown to brown solid | [2] |
Synthesis
The synthesis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is typically achieved through the quaternization of 4-methyl-5-(2-hydroxyethyl)thiazole with methyl iodide.[2]
Experimental Protocol: Synthesis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium Iodide [2]
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Materials: 4-methyl-5-(2-hydroxyethyl)thiazole, Methyl iodide, Diethyl ether.
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Procedure:
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Combine 4-methyl-5-(2-hydroxyethyl)thiazole and an excess of methyl iodide in a round-bottom flask.
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Reflux the mixture for a specified period to allow for the quaternization reaction to proceed.
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After cooling, the excess methyl iodide is removed under reduced pressure.
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The resulting crude product is triturated with diethyl ether to induce precipitation.
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The solid precipitate is collected by filtration, washed with diethyl ether, and dried to yield 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide.
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Biological Activity and Potential Applications
Recent research has highlighted the potential of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide derivatives as therapeutic agents. A study involving the synthesis and biological evaluation of lipid-like derivatives of this compound has demonstrated promising anticancer and antimicrobial activities.[5] This suggests that the core 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium scaffold may serve as a valuable pharmacophore in drug discovery.
Anticancer and Antimicrobial Activity
In a notable study, derivatives of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide were synthesized and evaluated for their biological effects.[5] The findings from this research are summarized below.
| Biological Activity | Key Findings |
| Anticancer | Derivatives exhibited significant selective cytotoxicity against tumor cell lines.[5] |
| Antimicrobial | The synthesized compounds demonstrated strong activity against various microbial strains.[5] |
The general workflow for such a study, from synthesis to biological evaluation, is depicted in the following diagram.
Experimental Methodologies for Core Property Determination
While specific experimental data for the basic properties of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide are not currently published, the following are standard protocols that can be employed for their determination.
Determination of pKa
The pKa of a thiazolium salt can be determined using various methods, including potentiometric titration and spectrophotometry.
Experimental Protocol: pKa Determination by Potentiometric Titration
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Apparatus: pH meter, calibrated glass electrode, burette, magnetic stirrer.
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Reagents: 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, standardized solution of a strong base (e.g., 0.1 M NaOH), deionized water (CO₂-free).
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Procedure:
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Prepare a solution of the thiazolium salt of known concentration in deionized water.
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Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.
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Plot the pH versus the volume of base added.
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The pKa can be determined from the half-equivalence point of the titration curve.
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Determination of Solubility
The solubility of the compound can be determined in various solvents using the shake-flask method followed by a suitable analytical technique for quantification.
Experimental Protocol: Solubility Determination by Shake-Flask Method
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Apparatus: Vials with screw caps, orbital shaker or rotator, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.
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Reagents: 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, selected solvents (e.g., water, ethanol, methanol, DMSO).
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Procedure:
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Add an excess amount of the solid compound to a known volume of the solvent in a vial.
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Seal the vial and agitate it at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
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After equilibration, centrifuge the suspension to separate the undissolved solid.
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Carefully withdraw an aliquot of the supernatant and dilute it appropriately.
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Quantify the concentration of the dissolved compound in the diluted sample using a calibrated HPLC or UV-Vis method.
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The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
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Stability Studies
Stability testing is crucial to understand the degradation profile of a compound under various environmental conditions.
Experimental Protocol: Stability Assessment
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Apparatus: Stability chambers (for controlled temperature and humidity), light exposure chamber (with controlled UV and visible light), analytical instrumentation (e.g., HPLC with a stability-indicating method).
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Reagents: 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, solutions of different pH (e.g., acidic, neutral, basic buffers).
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Procedure:
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Prepare solutions of the compound in the desired media (e.g., water, buffers of different pH).
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Aliquot the solutions into suitable containers and expose them to various stress conditions:
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Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).
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Photostability: Exposure to light according to ICH guidelines.
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pH Stress: Incubation in acidic, neutral, and basic solutions.
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At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.
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The degradation rate and pathway can be determined from the collected data.
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The logical relationship for conducting these fundamental property assessments is outlined below.
Conclusion
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a readily synthesizable compound with emerging biological significance. While foundational physicochemical data such as its pKa, solubility, and stability require further experimental investigation, its derivatives have shown promise as potential anticancer and antimicrobial agents. The experimental protocols outlined in this guide provide a framework for researchers to thoroughly characterize this compound and to further explore its therapeutic potential. Future studies should focus on generating robust experimental data for its basic properties to facilitate its development in medicinal chemistry and materials science.
